2,4,6-Tri-tert-butylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175797. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

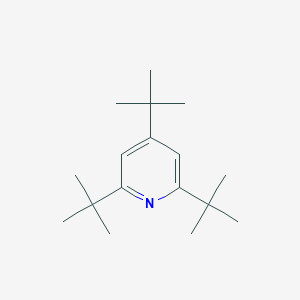

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-tritert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFMGSESVXXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174245 | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20336-15-6 | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020336156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20336-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tri-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) and related physicochemical properties of 2,4,6-Tri-tert-butylpyridine. This sterically hindered pyridine (B92270) derivative is a crucial tool in organic synthesis, and a thorough understanding of its basicity is essential for its effective application.

Quantitative Data on Basicity

The steric hindrance provided by the three tert-butyl groups on the pyridine ring significantly influences the basicity of this compound. While this steric bulk makes it a highly effective non-nucleophilic base, it also presents challenges for direct experimental pKa determination. Below is a summary of the available quantitative data, including a predicted value for this compound and an experimentally determined value for a related, less hindered pyridine for comparison.

| Compound | pKa Value | Method | Reference |

| This compound | 6.92 ± 0.10 | Predicted | [1] |

| 2,6-Di-tert-butylpyridine (B51100) | 3.58 | Experimental (50% aqueous ethanol) | [2][3] |

| Pyridine | 5.25 | Experimental | [4] |

Note on Predicted vs. Experimental Values: The pKa of this compound is a predicted value obtained from computational modeling.[1] Experimental determination for such a sterically hindered base is challenging using classical titration methods.[5]

The Role of Steric Hindrance in Basicity and Nucleophilicity

The defining characteristic of this compound is its nature as a non-nucleophilic base.[5] The three bulky tert-butyl groups shield the nitrogen atom's lone pair of electrons. While this lone pair is available for protonation (acting as a Brønsted base), the steric bulk prevents it from attacking electrophilic centers, thus inhibiting its function as a nucleophile.[5] This property is highly valuable in organic synthesis, where it is often necessary to scavenge protons without interfering with other reactive sites in a molecule.

Caption: Steric hindrance in this compound.

Experimental Protocol for pKa Determination of Hindered Pyridines via NMR Spectroscopy

Given the challenges of traditional methods for determining the pKa of sterically hindered bases, Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust alternative. This method relies on monitoring the chemical shift of protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen atom.

Objective: To determine the pKa of a hindered pyridine by monitoring the change in chemical shift of its ring protons as a function of pD.

Materials:

-

Hindered pyridine compound (e.g., this compound)

-

D₂O (Deuterium Oxide)

-

NaOD (Sodium deuteroxide) solution in D₂O (for adjusting pD to the basic range)

-

DCl (Deuterium chloride) solution in D₂O (for adjusting pD to the acidic range)

-

NMR tubes

-

NMR spectrometer

-

pD meter calibrated for D₂O

Procedure:

-

Sample Preparation: Prepare a stock solution of the hindered pyridine in D₂O at a known concentration.

-

pH Adjustment and NMR Measurement:

-

Prepare a series of NMR samples by taking aliquots of the stock solution and adjusting the pD to a range of values spanning the expected pKa. Use the DCl and NaOD solutions for this purpose.

-

Record the ¹H NMR spectrum for each sample.

-

-

Data Analysis:

-

Identify a specific proton signal on the pyridine ring that shows a significant change in chemical shift with varying pD.

-

Plot the chemical shift (δ) of this proton against the measured pD values.

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pD value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pD at which the chemical shift is halfway between the values for the fully protonated and fully deprotonated species.

-

Caption: Workflow for pKa determination by NMR.

Computational Approaches to pKa Determination

In addition to experimental methods, computational chemistry provides powerful tools for estimating the pKa of molecules like this compound.[6] Methods such as Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of the protonated and deprotonated forms of the molecule in both the gas phase and in solution (using a solvent model).[6][7] The pKa can then be derived from these energy differences. These computational approaches are particularly valuable when experimental measurements are difficult to perform.[6][7]

Caption: Computational workflow for pKa prediction.

This guide provides a foundational understanding of the pKa of this compound, emphasizing the interplay between its structure and chemical properties. The provided data and methodologies are intended to support researchers and professionals in the effective application of this important chemical tool.

References

- 1. This compound | 20336-15-6 [amp.chemicalbook.com]

- 2. 2,6-Di-tert-butylpyridine [drugfuture.com]

- 3. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. This compound | 20336-15-6 | Benchchem [benchchem.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Tri-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-Tri-tert-butylpyridine, a sterically hindered, non-nucleophilic base crucial in various organic transformations. This document details two primary synthetic pathways, including methodologies, and presents a thorough analysis of its spectroscopic and physical properties. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication in a laboratory setting.

Introduction

This compound (TTBP) is a highly valuable organic compound utilized extensively as a non-nucleophilic proton scavenger in a wide array of chemical reactions.[1] Its significant steric bulk, imparted by the three tert-butyl groups at the 2, 4, and 6 positions of the pyridine (B92270) ring, effectively shields the nitrogen atom's lone pair of electrons. This steric hindrance prevents it from acting as a nucleophile while maintaining its capacity to be protonated, making it an ideal reagent for promoting reactions sensitive to nucleophilic attack.[2]

TTBP finds significant application in glycosylation chemistry, where it serves as a potent base to facilitate stereoselective bond formation.[2] Furthermore, its unique properties are leveraged in the synthesis of complex molecules, including indole (B1671886) triflones and as acceptors in organic solar cells.[3][] This guide will explore the primary methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

Two principal synthetic routes are commonly employed for the preparation of this compound: the pyrylium (B1242799) salt method and the direct alkylation of pyridine.

Synthesis via a Pyrylium Salt Intermediate

This method involves the formation of a 2,4,6-tri-tert-butylpyrylium salt, which is subsequently converted to the desired pyridine derivative.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Tri-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyridine (TTBP) is a sterically hindered, non-nucleophilic base that has found significant utility in a variety of organic synthesis applications. Its unique structural and electronic properties, arising from the presence of three bulky tert-butyl groups on the pyridine (B92270) ring, render it an indispensable tool for promoting reactions that are sensitive to nucleophilic side reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of TTBP, detailed experimental protocols, and visualizations of its key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₉N | [1][2][3][4][5] |

| Molecular Weight | 247.42 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 67-71 °C | [1][2][4] |

| Boiling Point | 115-120 °C at 20 mmHg | [1][2][4] |

| Density | 0.875 g/cm³ | |

| pKa of Conjugate Acid | ~4.4 (in 50% aq. ethanol) | [6] |

| Solubility | Soluble in most organic solvents. | |

| CAS Number | 20336-15-6 | [2][3][4][5] |

Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two main signals. The protons of the two tert-butyl groups at the 2- and 6-positions are equivalent and appear as a singlet. The protons of the tert-butyl group at the 4-position also appear as a singlet at a slightly different chemical shift. The two equivalent aromatic protons on the pyridine ring appear as a singlet further downfield.

Peak Assignments:

-

~1.3 ppm (s, 18H): Protons of the two tert-butyl groups at C2 and C6.

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group at C4.

-

~7.0 ppm (s, 2H): Aromatic protons at C3 and C5.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides further confirmation of the molecule's structure. Due to the symmetry of the molecule, fewer than 17 signals are observed.

Peak Assignments:

-

~30 ppm: Methyl carbons of the tert-butyl groups.

-

~35 ppm: Quaternary carbons of the tert-butyl groups.

-

~115 ppm: C3 and C5 carbons of the pyridine ring.

-

~155 ppm: C4 carbon of the pyridine ring.

-

~165 ppm: C2 and C6 carbons of the pyridine ring.

FTIR Spectrum

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key Peak Analysis:

-

~2960 cm⁻¹: C-H stretching vibrations of the methyl groups in the tert-butyl substituents.

-

~1600 cm⁻¹ and ~1550 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1460 cm⁻¹ and ~1365 cm⁻¹: C-H bending vibrations of the tert-butyl groups.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of the corresponding pyrylium (B1242799) salt with an ammonia (B1221849) source. The following is a representative experimental protocol adapted from the synthesis of a related hindered pyridine.[7][8]

Materials:

-

2,4,6-Tri-tert-butylpyrylium trifluoromethanesulfonate

-

95% Ethanol

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Deionized Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Isopropyl alcohol-dry ice bath

Procedure:

-

To a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add the crude 2,4,6-tri-tert-butylpyrylium salt and 2 L of 95% ethanol.

-

Cool the mixture to -60°C using an isopropyl alcohol-dry ice bath.

-

To the resulting fine slurry, add 1 L of concentrated ammonium hydroxide (pre-cooled to -60°C) in one portion with vigorous stirring.

-

Maintain the reaction mixture at -60°C for 30 minutes.

-

Allow the mixture to warm to -40°C and hold at this temperature for 2 hours, during which time the slurry should dissolve.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 6 L of a 1:1 mixture of ice and water.

-

Extract the aqueous mixture with three 1-L portions of diethyl ether.

-

Combine the organic extracts and wash with three 1-L portions of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The range between these two temperatures is the melting point range.

Applications in Organic Synthesis

The steric hindrance provided by the three tert-butyl groups prevents the nitrogen atom from acting as a nucleophile, while its basicity allows it to effectively function as a proton scavenger. This unique property makes TTBP a valuable reagent in reactions where the presence of a nucleophilic base would lead to undesired side products.

O-Glycosylation Reactions

In carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a significant challenge. TTBP is often employed as a non-nucleophilic base to trap the acidic byproducts generated during the activation of glycosyl donors, thereby preventing anomerization and other side reactions.

Synthesis of Vinyl Triflates

Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. They are commonly prepared from ketones by trapping the corresponding enolate with a triflating agent. TTBP is an ideal base for this transformation as it is non-nucleophilic and does not react with the highly electrophilic triflating agent.

Conclusion

This compound is a powerful and versatile non-nucleophilic base with a well-defined set of physical and chemical properties that make it highly suitable for a range of applications in modern organic synthesis. Its ability to act as a proton scavenger without interfering nucleophilically is particularly valuable in sensitive transformations such as O-glycosylations and the formation of vinyl triflates. The experimental protocols and reaction workflows provided in this guide offer a practical resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-三叔丁基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C17H29N | CID 140675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Unseen Shield: A Technical Guide to the Steric Hindrance Effects of 2,4,6-Tri-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tri-tert-butylpyridine (TTBP) is a highly hindered, non-nucleophilic base that has carved a unique niche in modern organic synthesis. Its utility stems directly from the profound steric shielding provided by the three bulky tert-butyl groups positioned at the 2, 4, and 6 positions of the pyridine (B92270) ring. This structural feature renders the nitrogen lone pair accessible for proton abstraction while effectively preventing its participation in nucleophilic reactions. This technical guide provides an in-depth exploration of the steric hindrance effects of TTBP, detailing its synthesis, physicochemical properties, and key applications in catalysis and synthetic methodology. Particular focus is given to its role in facilitating challenging transformations such as stereoselective glycosylation and the formation of vinyl triflates, which are of significant interest in medicinal chemistry and drug development.

Introduction: The Concept of Steric Hindrance in TTBP

Steric hindrance is a cornerstone of modern organic chemistry, dictating the reactivity, selectivity, and even the stability of molecules. In the case of this compound, this effect is magnified to an extent that defines its chemical personality. The three strategically placed tert-butyl groups act as a formidable steric shield around the basic nitrogen atom. This allows TTBP to function as a highly effective "proton sponge," selectively removing protons from a reaction medium without engaging in competing and often undesired nucleophilic side reactions. This singular property makes it an invaluable tool for a variety of sensitive chemical transformations.

Physicochemical and Spectroscopic Data

The unique properties of TTBP are reflected in its physical and spectroscopic data. A summary of key data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₉N | [1][2][3] |

| Molecular Weight | 247.42 g/mol | [1][2][3] |

| Melting Point | 67-71 °C | [2][4] |

| Boiling Point | 115-120 °C at 20 mmHg | [2][4] |

| Predicted pKa | 6.92 ± 0.10 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.28 (s, 2H, Ar-H), 1.35 (s, 18H, 2,6-di-t-Bu), 1.30 (s, 9H, 4-t-Bu) | |

| ¹³C NMR (CDCl₃) | δ 162.7, 158.9, 114.5, 38.3, 35.1, 31.6, 30.9 | |

| IR (KBr) | ν (cm⁻¹) 2960, 1590, 1470, 1360, 870 | |

| Mass Spectrum (EI) | m/z (%) 247 (M⁺), 232, 190, 57 |

Note: NMR and IR data are typical values and may vary slightly depending on the specific experimental conditions.

Synthesis of this compound

The synthesis of TTBP is a multi-step process that typically involves the construction of a pyrylium (B1242799) salt precursor, followed by its conversion to the corresponding pyridine.

Synthesis of 2,4,6-Tri-tert-butylpyrylium Tetrafluoroborate

A common precursor for TTBP is the corresponding pyrylium salt. The synthesis of a related pyrylium salt, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate, provides a representative experimental approach.[6]

Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate [6]

-

Apparatus Setup: A 5-L, three-necked, round-bottomed flask is equipped with a thermometer, a magnetic stirrer, a heating mantle, a pressure-equalizing dropping funnel, and two dry ice condensers vented through oil bubblers into sodium hydroxide (B78521) traps.

-

Initial Reaction Mixture: The flask is charged with pivaloyl chloride (300 g, 2.5 mol) and anhydrous tert-butyl alcohol (46 g, 0.62 mol).

-

Addition of Triflic Acid: The mixture is warmed to 85°C with stirring. Trifluoromethanesulfonic acid (187.5 g, 1.25 mol) is then added over 2-3 minutes.

-

Reaction and Workup: The temperature is maintained at 95-105°C for 10 minutes. The reaction mixture is then cooled to -10°C, and cold diethyl ether (1 L) is added to precipitate the product.

-

Isolation: The precipitate is collected by filtration, washed with diethyl ether, and air-dried to yield the pyrylium salt.

Conversion of Pyrylium Salt to this compound

The pyrylium salt is then converted to the corresponding pyridine by reaction with an ammonia (B1221849) source.

Experimental Protocol: Conversion of 2,6-Di-tert-butyl-4-methylpyrylium Salt to the Pyridine [6]

-

Reaction Setup: The crude pyrylium salt (0.33–0.36 mol) is suspended in 95% ethanol (B145695) (2 L) in a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer.

-

Ammonia Addition: The mixture is cooled to -60°C, and concentrated ammonium (B1175870) hydroxide (1 L), also cooled to -60°C, is added in one portion with stirring.

-

Reaction: The reaction is held at -60°C for 30 minutes and then allowed to warm to -40°C for 2 hours.

-

Workup and Isolation: The reaction mixture is worked up by extraction and purified by chromatography to yield the desired pyridine.

Applications in Organic Synthesis

The profound steric hindrance of TTBP makes it an exceptional tool in a variety of organic transformations, most notably in the formation of vinyl triflates and in stereoselective glycosylation reactions.

Formation of Vinyl Triflates

Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. Their synthesis from ketones using triflic anhydride (B1165640) is often complicated by side reactions when common amine bases are used. TTBP, acting as a non-nucleophilic proton scavenger, efficiently promotes this transformation while minimizing byproducts.

Table 3: Comparison of Bases in Vinyl Triflate Synthesis (Illustrative)

| Base | Typical Yield of Vinyl Triflate | Key Side Reactions |

| Pyridine | Moderate | N-acylation, polymerization |

| Triethylamine | Moderate to Good | N-acylation, elimination |

| This compound | Excellent | Minimal |

| 2,6-Lutidine | Good | N-acylation |

Experimental Protocol: General Procedure for Vinyl Triflate Formation

-

Reaction Setup: A solution of the ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous dichloromethane (B109758) is prepared in a flame-dried flask under an inert atmosphere.

-

Addition of Triflic Anhydride: The solution is cooled to 0°C, and triflic anhydride (1.1 equiv) is added dropwise.

-

Reaction: The reaction is stirred at 0°C and allowed to warm to room temperature while monitoring by TLC.

-

Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Stereoselective Glycosylation

The synthesis of complex carbohydrates is a formidable challenge in organic chemistry, with the stereocontrolled formation of the glycosidic bond being a critical step. TTBP and its analogs have emerged as powerful tools in this field. In pre-activation based glycosylation protocols, a hindered base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) is used to scavenge the acid generated during the in-situ formation of a highly reactive glycosyl triflate. This prevents unwanted side reactions and can influence the stereochemical outcome of the glycosylation.[7]

Experimental Protocol: Pre-activation Based Glycosylation using a Hindered Base [7]

-

Apparatus: All reactions are carried out in flame-dried glassware under an argon atmosphere.

-

Pre-activation: A solution of the glycosyl donor (e.g., a thioglycoside, 1.0 equiv), 1-benzenesulfinyl piperidine (B6355638) (BSP, 1.2 equiv), and 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv) in anhydrous dichloromethane is cooled to -60°C. Triflic anhydride (1.1 equiv) is added dropwise, and the mixture is stirred for a specified time to form the glycosyl triflate.

-

Glycosylation: A solution of the glycosyl acceptor (1.5 equiv) in anhydrous dichloromethane is added to the reaction mixture at -60°C.

-

Reaction Progression: The reaction is allowed to warm to a specified temperature (e.g., 0°C) and stirred until completion, as monitored by TLC.

-

Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

The Role of the Protonated Form: 2,4,6-Tri-tert-butylpyridinium Ion

Beyond its role as a proton scavenger, the protonated form of TTBP, the 2,4,6-tri-tert-butylpyridinium ion, has been shown to act as a powerful organocatalyst.[8] The extreme steric bulk around the positive charge allows for unique catalytic activity, such as in stereoselective glycosylations of glycals, proceeding through a single hydrogen bond-mediated protonation mechanism rather than a conventional Brønsted acid pathway.[8]

Conclusion

The profound steric hindrance of this compound is not a limitation but rather its greatest asset. This unique structural feature has been ingeniously exploited by synthetic chemists to achieve a level of control and selectivity in reactions that would be otherwise unattainable. From its crucial role as a non-nucleophilic base in the synthesis of important synthetic intermediates to the emerging applications of its protonated form in organocatalysis, TTBP continues to be an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences. As the demand for more complex and precisely engineered molecules grows, the principles of sterically hindered reagents, exemplified by TTBP, will undoubtedly play an even more significant role in the future of drug discovery and development.

References

- 1. This compound | C17H29N | CID 140675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 20336-15-6 [amp.chemicalbook.com]

- 5. This compound | 20336-15-6 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Proton Affinity of 2,4,6-Tri-tert-butylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Proton Affinity and 2,4,6-Tri-tert-butylpyridine

Proton affinity is a fundamental measure of the intrinsic basicity of a molecule in the gas phase, devoid of any solvent effects.[1] It is defined as the negative of the enthalpy change (ΔH) for the reaction:

B + H⁺ → BH⁺

where B is the base and BH⁺ is its conjugate acid. A higher proton affinity indicates a stronger gas-phase base.

This compound is characterized by the presence of three bulky tert-butyl groups at the ortho and para positions of the pyridine (B92270) ring.[2] This extensive steric hindrance around the nitrogen atom dictates its chemical behavior, rendering it a highly effective "proton scavenger" that is a very poor nucleophile.[2] This unique property is invaluable in chemical reactions where a strong base is required to neutralize acid without participating in unwanted side reactions.[2]

Proton Affinity Data

While an experimentally determined proton affinity for this compound is not cataloged in major databases such as the NIST Chemistry Webbook, we can infer its relative basicity by comparing it with pyridine and noting the electronic effect of alkyl substituents. Alkyl groups are electron-donating and generally increase the proton affinity of pyridines in the gas phase. Therefore, the proton affinity of TTBP is expected to be significantly higher than that of pyridine.

| Compound | Proton Affinity (kJ/mol) | Proton Affinity (kcal/mol) | Reference |

| Pyridine | 930 | 222.3 | [3] |

| This compound | Not Experimentally Determined | Not Experimentally Determined | - |

Table 1: Proton Affinity of Pyridine for Reference.

Experimental Determination of Proton Affinity

The gas-phase proton affinity of a compound like this compound can be determined using various mass spectrometry-based techniques.

The Bracketing Method

This method involves observing proton transfer reactions between the protonated analyte and a series of reference bases with well-known proton affinities.[4][5]

Experimental Protocol:

-

Ion Generation and Trapping: The protonated this compound (TTBPH⁺) is generated, typically by electrospray ionization (ESI) or chemical ionization (CI), and trapped in the cell of a mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a linear quadrupole ion trap (LQIT) mass spectrometer.[4][5][6]

-

Introduction of Reference Bases: A reference base (B_ref) with a known proton affinity is introduced into the ion trap at a controlled pressure.

-

Monitoring Proton Transfer: The occurrence or non-occurrence of a proton transfer reaction is monitored: TTBPH⁺ + B_ref ⇌ TTBP + B_refH⁺

-

Bracketing the PA:

-

If proton transfer occurs (i.e., B_refH⁺ is detected), it is an exothermic reaction, meaning PA(B_ref) > PA(TTBP).

-

If no proton transfer is observed, the reaction is endothermic, and PA(B_ref) < PA(TTBP).

-

-

Establishing Limits: By using a series of reference bases, the proton affinity of TTBP can be "bracketed" between the known PAs of two reference compounds.

The Kinetic Method

The kinetic method relies on the analysis of the fragmentation of a proton-bound dimer, [B₁-H-B₂]⁺, where B₁ is the analyte and B₂ is a reference base.[7]

Experimental Protocol:

-

Dimer Formation: A proton-bound dimer of TTBP and a reference base is formed in the mass spectrometer.

-

Collision-Induced Dissociation (CID): The dimer ion is mass-selected and subjected to collision-induced dissociation. This results in two competing fragmentation pathways: [TTBP-H-B_ref]⁺ → TTBPH⁺ + B_ref [TTBP-H-B_ref]⁺ → TTBP + B_refH⁺

-

Measurement of Fragment Ion Intensities: The relative intensities of the two fragment ions (I(TTBPH⁺) and I(B_refH⁺)) are measured.

-

Data Analysis: The ratio of the fragment ion intensities is related to the relative proton affinities of TTBP and the reference base. By using a series of reference bases, a plot of ln[I(TTBPH⁺)/I(B_refH⁺)] versus the known PA of the reference bases can be constructed. The PA of TTBP is determined from the intercept of this plot.

Computational Determination of Proton Affinity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a reliable and cost-effective means of determining proton affinities.[8][9]

Computational Protocol (using DFT):

-

Geometry Optimization: The geometries of both the neutral this compound and its protonated form (the 2,4,6-tri-tert-butylpyridinium cation) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Calculation of Electronic Energies: The electronic energies (E_elec) of the optimized structures are calculated.

-

Proton Affinity Calculation: The proton affinity is calculated using the following equation: PA = E(TTBP) + E(H⁺) - E(TTBPH⁺) Where:

-

E(TTBP) is the sum of the electronic and zero-point energies of the neutral molecule.

-

E(H⁺) is the enthalpy of the proton at the given temperature (a known value).

-

E(TTBPH⁺) is the sum of the electronic and zero-point energies of the protonated molecule.

-

Visualizing Key Processes

Protonation of this compound

The fundamental reaction defining the proton affinity of this compound is its protonation. The bulky tert-butyl groups sterically shield the nitrogen atom, but the lone pair remains available for protonation.

Caption: Protonation of this compound.

Role as a Non-Nucleophilic Base in a Reaction Workflow

A common application of this compound is as a proton scavenger in reactions that generate a strong acid as a byproduct, which could otherwise lead to undesired side reactions.

Caption: TTBP as a proton scavenger in a chemical reaction.

Conclusion

This compound is a sterically encumbered base whose high proton affinity, a consequence of the electron-donating tert-butyl groups, is central to its utility in organic synthesis. While a definitive experimental value for its proton affinity remains to be reported, established mass spectrometric and computational methods provide clear pathways for its determination. Understanding and quantifying this fundamental property is crucial for the rational design of synthetic routes and catalytic systems, particularly in the context of drug development where precise control of reactivity is paramount. The diagrams provided herein offer a clear visualization of its fundamental acid-base chemistry and its role in facilitating chemical transformations.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound | 20336-15-6 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. "A bracketing method for proton affinity measurements of dehydro-and di" by Guannan Li [docs.lib.purdue.edu]

- 5. Proton Affinities of Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. server.ccl.net [server.ccl.net]

- 9. researchgate.net [researchgate.net]

2,4,6-Tri-tert-butylpyridine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyridine (TTBP) is a sterically hindered, non-nucleophilic base that has become an invaluable tool in modern organic synthesis. Its unique structural properties, characterized by three bulky tert-butyl groups flanking the nitrogen atom within the pyridine (B92270) ring, render the nitrogen lone pair accessible for proton abstraction while effectively preventing it from participating in nucleophilic reactions.[1] This singular reactivity profile makes TTBP an ideal choice for a wide range of chemical transformations where a strong base is required, but nucleophilic side reactions must be suppressed. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, complete with experimental protocols and data to facilitate its effective use in the laboratory.

Physicochemical Properties

The defining characteristic of this compound is its pronounced steric hindrance, which governs its basicity and nucleophilicity. The bulky tert-butyl groups effectively shield the nitrogen atom, allowing it to deprotonate acidic protons without attacking electrophilic centers.

Basicity

| Compound | pKa of Conjugate Acid (Predicted/Experimental) | Notes |

| Pyridine | 5.25 (Experimental) | Parent heterocycle |

| 2,6-Di-tert-butylpyridine | 3.58 (Experimental) | Significant steric hindrance |

| This compound | 6.92 (Predicted) | Highly sterically hindered |

Data for Pyridine and 2,6-Di-tert-butylpyridine are provided for comparison.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a pyrylium (B1242799) salt intermediate, followed by its conversion to the corresponding pyridine.

Diagram of the Synthesis of this compound

Caption: Synthetic pathway to this compound via a pyrylium salt intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,6-Tri-tert-butylpyrylium Trifluoromethanesulfonate

-

To a stirred solution of tert-butyl alcohol (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (B109758), slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

After the addition is complete, add pivaloyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion, the pyrylium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 2,4,6-tri-tert-butylpyrylium trifluoromethanesulfonate salt.

Step 2: Conversion to this compound

-

Dissolve the crude 2,4,6-tri-tert-butylpyrylium trifluoromethanesulfonate salt in ethanol.

-

Cool the solution to a low temperature (e.g., -60 °C) using a dry ice/acetone bath.

-

To this cooled solution, add an excess of concentrated ammonium hydroxide, also pre-cooled to -60 °C.

-

Maintain the reaction mixture at this low temperature for approximately 30 minutes, then allow it to slowly warm to room temperature and stir for several hours.

-

Extract the product into a non-polar organic solvent such as pentane (B18724) or hexane (B92381).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure, and purify the resulting residue by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Applications as a Non-Nucleophilic Base

The primary utility of this compound lies in its role as a highly effective proton scavenger in reactions that are sensitive to nucleophilic attack. Two prominent examples are the formation of vinyl triflates and in glycosylation reactions.

Synthesis of Vinyl Triflates

Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. Their synthesis from ketones requires a non-nucleophilic base to trap the proton generated during the reaction of the enolate with a triflating agent, thereby preventing side reactions. TTBP is an excellent choice for this purpose.

Caption: General workflow for the synthesis of vinyl triflates from ketones using TTBP.

-

To a solution of the ketone (1.0 equivalent) and this compound (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0 °C or room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether.

-

Filter the mixture to remove the precipitated pyridinium (B92312) triflate salt.

-

Wash the filtrate with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the vinyl triflate.

| Ketone Substrate | Product | Yield (%) |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate | ~85-95% |

| 2-Adamantanone | Adamant-1-en-2-yl trifluoromethanesulfonate | ~90% |

| Propiophenone | 1-Phenylprop-1-en-1-yl trifluoromethanesulfonate | ~80-90% |

| (Yields are representative and may vary based on specific reaction conditions.) |

Glycosylation Reactions

Glycosylation is a critical reaction in carbohydrate chemistry and the synthesis of complex glycoconjugates. The formation of the glycosidic bond often involves the generation of an oxocarbenium ion intermediate, which can be quenched by a nucleophilic base. The use of a non-nucleophilic base like TTBP is therefore essential to prevent the undesired capture of this intermediate.

Caption: Role of TTBP in a typical glycosylation reaction.

-

To a solution of the glycosyl donor (1.0 equivalent), glycosyl acceptor (1.2-1.5 equivalents), and this compound (1.5-2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane) containing activated molecular sieves, cool the mixture to the desired temperature (e.g., -78 °C) under an inert atmosphere.

-

Add the promoter (e.g., a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) to the reaction mixture.

-

Stir the reaction at the low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate.

-

Filter the mixture through celite and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired glycoside.

| Glycosyl Donor | Glycosyl Acceptor | Product Stereochemistry | Yield (%) |

| Per-O-benzylated thioglucoside | 1-Octanol | Primarily β-glucoside | ~70-85% |

| Per-O-acetylated galactosyl bromide | Cholesterol | Primarily β-galactoside | ~65-80% |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Primarily β-(1->4) linkage | ~75-90% |

| (Yields and stereoselectivity are representative and highly dependent on the specific substrates, promoter system, and reaction conditions.) |

Conclusion

This compound is a powerful and highly selective non-nucleophilic base that has proven to be indispensable in a multitude of organic transformations. Its unique steric profile allows for the efficient abstraction of protons while minimizing undesirable nucleophilic side reactions. This technical guide has provided a detailed overview of its properties, synthesis, and key applications in the formation of vinyl triflates and in complex glycosylation reactions. The experimental protocols and representative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this exceptional reagent in their synthetic endeavors. The continued exploration of TTBP and other hindered bases will undoubtedly lead to further advancements in the field of organic chemistry.

References

An In-depth Technical Guide to the Solubility of 2,4,6-Tri-tert-butylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tri-tert-butylpyridine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information, theoretical considerations, and comparative data from structurally analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in generating in-house data.

Introduction to this compound

This compound is a sterically hindered, non-nucleophilic base with the chemical formula C₁₇H₂₉N.[1][2] Its molecular structure, characterized by three bulky tert-butyl groups on the pyridine (B92270) ring, renders the nitrogen atom's lone pair of electrons accessible for protonation but sterically shielded from participating in nucleophilic attacks or forming coordination complexes with larger molecules. This unique property makes it a valuable reagent in various organic syntheses, particularly in reactions where a strong, non-interfering base is required. An understanding of its solubility is crucial for its effective application in reaction chemistry, purification processes, and formulation development.

Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The bulky, nonpolar tert-butyl groups of this compound dominate its molecular surface, giving the molecule a significant nonpolar character. Consequently, it is expected to be more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents.

Qualitative Solubility:

General observations indicate that this compound is soluble in low-polarity solvents. The presence of tert-butyl groups on pyridine rings is known to enhance solubility in organic solvents.

Quantitative Solubility Data:

Comparative Solubility Data: 2,6-Di-tert-butylpyridine (B51100)

To provide a reasonable estimation of the solubility behavior of this compound, data for the structurally similar, sterically hindered pyridine, 2,6-Di-tert-butylpyridine, is presented below. It is important to note that while analogous, the presence of the third tert-butyl group in this compound will likely influence its solubility, potentially increasing its affinity for nonpolar solvents.

| Solvent | Formula | Type | Solubility of 2,6-Di-tert-butylpyridine |

| Water | H₂O | Highly Polar Protic | Immiscible[3] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Miscible[3] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[3] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3] |

This data is for 2,6-Di-tert-butylpyridine and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., toluene (B28343), hexane, dichloromethane, etc.)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

-

Volumetric glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.[6]

-

Place the vial in a constant temperature shaker and agitate it for a sufficient period to allow the system to reach equilibrium. This may take several hours to days.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature for a period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry container. This step is crucial to remove any undissolved microcrystals.[6]

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).

-

Once the solvent is completely removed, re-weigh the container, which now holds the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

The volume of the solvent in the filtered sample can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

-

Solubility can then be expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart illustrating the key stages of the isothermal shake-flask method for determining solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a largely nonpolar molecule, its solubility is expected to be higher in nonpolar solvents like hexane and toluene and lower in more polar solvents like methanol (B129727) or acetonitrile.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. It is crucial to control the temperature during solubility determination.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests a preference for nonpolar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents of interest, enabling more precise control over experimental conditions and formulation development. The comparative data for 2,6-di-tert-butylpyridine serves as a useful, albeit approximate, guide for solvent selection.

References

- 1. 2,4,6-三叔丁基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C17H29N | CID 140675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to 2,4,6-Tri-tert-butylpyridine (CAS No. 20336-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tri-tert-butylpyridine (TTBP), identified by the CAS number 20336-15-6, is a sterically hindered, non-nucleophilic base of significant utility in organic synthesis. Its bulky tert-butyl groups at the 2, 4, and 6 positions of the pyridine (B92270) ring render the nitrogen atom's lone pair of electrons accessible for proton abstraction while effectively preventing it from participating in nucleophilic reactions. This unique reactivity makes TTBP an indispensable tool in a variety of chemical transformations where a strong base is required without the complication of side reactions. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its practical use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 20336-15-6 | [1][2] |

| Molecular Formula | C₁₇H₂₉N | [2] |

| Molecular Weight | 247.42 g/mol | [2] |

| Appearance | White to off-white solid/powder/crystals | [3] |

| Melting Point | 67-71 °C | [4] |

| Boiling Point | 115-120 °C at 20 mmHg | [4] |

| Density | 0.875 g/cm³ | [5] |

| pKa (Predicted) | 6.92 ± 0.10 | [6][7] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. | |

| Synonyms | 2,4,6-Tris(1,1-dimethylethyl)pyridine, TTBP | [1] |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would exhibit two main signals corresponding to the two distinct types of protons:

-

Aromatic Protons: A singlet for the two equivalent protons on the pyridine ring.

-

tert-Butyl Protons: A singlet for the 27 equivalent protons of the three tert-butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the different carbon environments in the molecule:

-

Pyridine Ring Carbons: Signals corresponding to the substituted and unsubstituted carbons of the pyridine ring.

-

tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl groups.

FTIR Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands for the various vibrational modes of its functional groups, including C-H stretching and bending frequencies for the alkyl groups and C=C and C=N stretching vibrations for the pyridine ring.

Synthesis

The synthesis of this compound is typically achieved through the reaction of the corresponding 2,4,6-tri-tert-butylpyrylium salt with an ammonia (B1221849) source. The pyrylium (B1242799) salt precursor can be synthesized via several methods, often involving the condensation of pivalaldehyde and a suitable ketone.

Experimental Protocol: Synthesis of this compound from 2,4,6-Tri-tert-butylpyrylium Tetrafluoroborate (B81430)

This protocol outlines the conversion of a pre-synthesized pyrylium salt to the desired pyridine derivative.

Materials:

-

2,4,6-Tri-tert-butylpyrylium tetrafluoroborate

-

Ammonium (B1175870) hydroxide (B78521) (concentrated)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 2,4,6-tri-tert-butylpyrylium tetrafluoroborate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add concentrated ammonium hydroxide to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a sterically hindered, non-nucleophilic base. This characteristic is exploited in numerous organic reactions where proton scavenging is necessary without the interference of nucleophilic attack by the base.

Glycosylation Reactions

TTBP is widely employed in glycosylation reactions, particularly those that proceed through oxocarbenium ion intermediates. It effectively neutralizes acidic byproducts, such as triflic acid, which are generated during the activation of glycosyl donors with reagents like triflic anhydride (B1165640). This prevents the degradation of acid-sensitive substrates and promotes high yields and stereoselectivity in the formation of glycosidic bonds.

Experimental Protocol: Triflic Anhydride Promoted Dehydrative Glycosylation

This protocol details a general procedure for glycosylation using a glycosyl donor, a glycosyl acceptor, triflic anhydride, and this compound.[1]

Materials:

-

Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose) (1 equivalent)

-

Glycosyl Acceptor (e.g., Isopropanol) (5 equivalents)

-

Triflic anhydride (Tf₂O) (1.5 equivalents)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP) (5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Dissolve triflic anhydride and 2,4,6-Tri-tert-butylpyrimidine in anhydrous dichloromethane and cool the solution to -50 °C under an inert atmosphere.[1]

-

Add a solution of the glycosyl donor in anhydrous dichloromethane dropwise to the cooled solution.[1]

-

Stir the mixture at -50 °C for 45 minutes.[1]

-

Add the glycosyl acceptor to the reaction mixture.[1]

-

Slowly warm the reaction to room temperature over approximately 2 hours and continue stirring for 4-16 hours.[1]

-

Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.[1]

-

Separate the organic phase and evaporate the solvent to dryness.[1]

-

Purify the residue by flash chromatography on silica gel to obtain the desired glycoside.[1]

Caption: General workflow for a dehydrative glycosylation reaction.

Synthesis of Indole (B1671886) Triflones

TTBP, in combination with triflic anhydride, provides a highly efficient system for the trifluoromethanesulfonylation of indoles to produce indole triflones. The use of TTBP is crucial to prevent the formation of undesired dimeric byproducts that can occur with other bases.

Amide Activation

Recent studies have shown that the Tf₂O/TTBP system is also effective for the activation of both secondary and tertiary amides, facilitating various transformations. This highlights the expanding role of TTBP in modern organic synthesis.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Role in Drug Development

While this compound is not typically incorporated into final drug structures, its role in drug development is significant as a critical reagent in the synthesis of complex molecules with potential therapeutic applications. Its ability to facilitate challenging chemical transformations, such as the stereoselective synthesis of oligosaccharides and the functionalization of heterocyclic compounds, makes it a valuable tool for medicinal chemists. The use of TTBP can lead to more efficient and higher-yielding synthetic routes for novel drug candidates.

Conclusion

This compound is a powerful and versatile non-nucleophilic base that has become an essential reagent in the toolbox of synthetic organic chemists. Its unique steric properties allow for selective proton abstraction in the presence of sensitive functional groups, enabling a wide range of chemical transformations with high efficiency and control. For researchers and professionals in drug development, a thorough understanding of the properties and applications of TTBP is crucial for the design and execution of innovative and effective synthetic strategies. As the demand for complex molecular architectures continues to grow, the importance of reagents like this compound in advancing chemical synthesis is undeniable.

Caption: Logical relationship of TTBP's properties and applications.

References

The Discovery and Development of Hindered Pyridine Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the precise control of reactivity is paramount. The development of sterically hindered pyridine (B92270) bases represents a significant milestone in the chemist's toolkit, providing powerful reagents that act as strong Brønsted-Lowry bases while exhibiting minimal nucleophilicity. This unique characteristic, a direct consequence of steric shielding around the basic nitrogen atom, allows for the selective deprotonation of substrates without the complication of undesired nucleophilic side reactions. This technical guide provides an in-depth exploration of the discovery, history, and core applications of these indispensable molecules, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Historical Development: From Hantzsch to Brown

The story of hindered pyridine bases is one of incremental understanding of steric effects on reactivity, spanning over a century of chemical synthesis and physical organic chemistry.

Early Pyridine Synthesis: The Hantzsch Contribution

The ability to synthesize the pyridine core is fundamental to the development of its derivatives. In 1881, Arthur Hantzsch reported a multicomponent reaction that provided access to dihydropyridines, which could then be oxidized to the corresponding pyridine. This reaction, now known as the Hantzsch pyridine synthesis, typically involves the condensation of a β-ketoester, an aldehyde, and ammonia. This method was crucial for producing symmetrically substituted pyridines and laid the groundwork for accessing a variety of pyridine derivatives, including the less hindered 2,6-lutidine (2,6-dimethylpyridine).

The Concept of Steric Hindrance and the Rise of Non-Nucleophilic Bases

The early 20th century saw a growing appreciation for the role of steric effects in chemical reactions. However, it was the pioneering work of Herbert C. Brown in the mid-20th century that systematically explored the concept of "steric hindrance toward the proton." Brown's research demonstrated that bulky substituents ortho to the nitrogen atom in pyridine could dramatically reduce its ability to act as a nucleophile without completely negating its basicity.

This led to the development of highly hindered bases like 2,6-di-tert-butylpyridine (B51100). Brown and his colleagues demonstrated that while this compound could be protonated, it failed to form adducts with Lewis acids such as boron trifluoride, a classic test of nucleophilicity. This discovery was a watershed moment, providing chemists with a new class of reagents: strong, non-nucleophilic bases.

A brief timeline of key developments is presented below:

-

1881: Arthur Hantzsch reports the Hantzsch pyridine synthesis, enabling access to substituted pyridines.

-

Mid-20th Century: The principles of physical organic chemistry lead to a deeper understanding of steric effects.

-

1950s-1960s: Herbert C. Brown's systematic studies on steric hindrance lead to the development and popularization of highly hindered pyridine bases like 2,6-di-tert-butylpyridine as non-nucleophilic reagents.

-

Late 20th Century to Present: Hindered pyridine bases become commercially available and widely adopted in a vast range of applications, from natural product synthesis to materials science.

The Principle of Hindered Basicity: Basicity vs. Nucleophilicity

The utility of hindered pyridine bases stems from the decoupling of two fundamental properties of amines: basicity and nucleophilicity.

-

Basicity is a thermodynamic property, defined by the equilibrium constant for proton abstraction (quantified by the pKa of the conjugate acid).

-

Nucleophilicity is a kinetic property, referring to the rate at which a species attacks an electrophilic center.

In unhindered pyridines, the lone pair on the nitrogen is readily accessible for both protonation and reaction with other electrophiles. However, by introducing bulky substituents at the 2- and 6-positions, the nitrogen atom becomes sterically shielded. While a small proton can still access the lone pair, larger electrophiles are effectively blocked. This steric impediment dramatically reduces the rate of nucleophilic attack, rendering the base "non-nucleophilic" for practical purposes.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for a selection of pyridine bases, illustrating the impact of steric hindrance on their physical and chemical properties.

Table 1: Physical Properties of Selected Pyridine Bases

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Pyridine | C₅H₅N | 79.10 | 115 | -42 | 0.982 |

| 2,6-Lutidine | (CH₃)₂C₅H₃N | 107.15 | 143-145 | -6 | 0.928 |

| 2,4,6-Collidine | (CH₃)₃C₅H₂N | 121.18 | 170-172 | -44.5 | 0.913 |

| 2,6-Di-tert-butylpyridine | (t-Bu)₂C₅H₃N | 191.32 | 211 | 3-4 | 0.885 |

Table 2: Basicity of Selected Pyridine Bases

| Compound | pKa of Conjugate Acid | Notes |

| Pyridine | 5.23 | Baseline for comparison. |

| 2,6-Lutidine | 6.70 | Increased basicity due to electron-donating methyl groups. |

| 2,4,6-Collidine | 7.43 | Further increase in basicity with an additional methyl group. |

| 2,6-Di-tert-butylpyridine | 3.58 | Significantly reduced basicity due to steric hindrance to protonation and solvation of the conjugate acid.[1] |

| 2,6-Di-tert-butyl-4-methylpyridine (B104953) (DTBMP) | 4.41 (in 50% ethanol) | Steric hindrance from the t-butyl groups outweighs the electronic effect of the methyl group. |

Table 3: Nucleophilicity Data

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of common hindered pyridine bases and an example of their application.

Synthesis of 2,6-Lutidine via Hantzsch Pyridine Synthesis

This protocol is adapted from established procedures for the Hantzsch synthesis.

Reaction Scheme:

2 eq. Ethyl Acetoacetate + Formaldehyde + Ammonia → Dihydropyridine (B1217469) Intermediate → 2,6-Lutidine

Step 1: Formation of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate.

-

To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% aqueous formaldehyde, followed by the slow, dropwise addition of 205 g (3.0 moles) of concentrated ammonium (B1175870) hydroxide (B78521), ensuring the temperature is maintained below 30°C with an ice bath.

-

Allow the mixture to stand at room temperature for 48 hours, during which the dihydropyridine product will crystallize.

-

Filter the crystalline mass and wash it with a 1:1 mixture of ethanol (B145695) and water until the washings are colorless.

-

Dry the product in the air. The typical yield is approximately 85-90%.

Step 2: Hydrolysis, Decarboxylation, and Oxidation to 2,6-Lutidine

-

To 200 g (0.79 mole) of the dihydropyridine ester from Step 1 in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid.

-

Cautiously heat the flask with gentle swirling. The oxidation reaction can be vigorous and may foam.

-

After the initial reaction subsides, heat the mixture to boiling for 10-15 minutes.

-

Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Steam distill the mixture to isolate the crude 2,6-lutidine.

-

Purify the 2,6-lutidine by fractional distillation.

Caption: Workflow for the Hantzsch synthesis of 2,6-lutidine.

Synthesis of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

This procedure is based on the method of Anderson and Stang for the synthesis of the pyrylium (B1242799) salt intermediate, followed by conversion to the pyridine.

Step 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

-

To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 g (2.5 mol) of pivaloyl chloride and 46 g (0.62 mol) of anhydrous tert-butyl alcohol under a nitrogen atmosphere.

-

With stirring, warm the mixture to 85°C.

-

Add 187.5 g (1.25 mol) of trifluoromethanesulfonic acid over 2-3 minutes.

-

Maintain the temperature at 95-105°C for 10 minutes.

-

Cool the reaction mixture to -10°C and add 1 L of cold diethyl ether to precipitate the pyrylium salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and air-dry. The yield is typically 53-62%.

Step 2: Conversion to 2,6-Di-tert-butyl-4-methylpyridine

-

In a 5-L three-necked round-bottomed flask, suspend the crude pyrylium salt from Step 1 in 2 L of 95% ethanol and cool to -60°C.

-

To this slurry, add 1 L of concentrated ammonium hydroxide, also cooled to -60°C, in one portion with vigorous stirring.

-

Maintain the reaction at -60°C for 30 minutes, then allow it to warm to -40°C and hold for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Add 2 L of water and extract the mixture with three 500-mL portions of pentane (B18724).

-

Wash the combined pentane extracts with water, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting oil by distillation under reduced pressure to yield 2,6-di-tert-butyl-4-methylpyridine as a colorless oil, which solidifies on standing.

Application: Synthesis of a Vinyl Triflate

Hindered pyridine bases are essential for the synthesis of vinyl triflates from ketones, as they efficiently scavenge the triflic acid byproduct without reacting with the highly electrophilic triflic anhydride (B1165640). The following is a general protocol.[5]

Reaction Scheme:

Ketone + Triflic Anhydride --(Hindered Pyridine)--> Vinyl Triflate

-

In a dry, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) and a hindered pyridine base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C (or a lower temperature, e.g., -78°C, for sensitive substrates).

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via syringe.

-

Stir the reaction at the same temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with cold 2 N HCl to remove the pyridinium (B92312) salt, then with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude vinyl triflate by flash column chromatography on silica (B1680970) gel.

References

- 1. Menschutkin reaction of triethylamine and of pyridine with methyl iodide. Activation enthalpy versus activation entropy correlations and extended Brönsted treatments in acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chegg.com [chegg.com]

- 3. .In a study of the reaction of pyridine (C5H5N) with methyl iodide (CH3I).. [askfilo.com]

- 4. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]